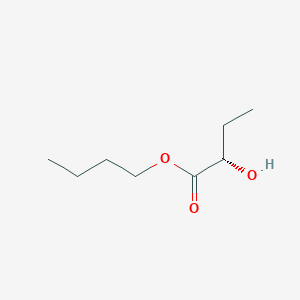

(S)-Butyl 2-hydroxybutanoate

Übersicht

Beschreibung

(S)-Butyl 2-hydroxybutanoate is an organic compound that belongs to the class of esters It is derived from butanoic acid and butanol, with a specific stereochemistry at the second carbon, making it the (S)-enantiomer

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butyl 2-hydroxybutanoate typically involves the esterification of (S)-2-hydroxybutanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

(S)-2-hydroxybutanoic acid+butanolacid catalyst(S)-Butyl 2-hydroxybutanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

Oxidation: Butanoic acid or butanone.

Reduction: Butyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Building Block : (S)-Butyl 2-hydroxybutanoate serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomerically pure derivatives are essential for producing drugs with specific biological activities .

Biology

- Enzyme Studies : The compound is utilized in enzyme kinetics studies to understand the mechanisms of esterification and hydrolysis reactions. It aids in elucidating enzyme specificity and catalytic pathways.

- Biotechnological Processes : Recent research has explored its potential in biotechnological applications, particularly in biosynthesis pathways involving microorganisms that convert renewable resources into valuable chemicals .

Medicine

- Drug Development : It acts as a precursor for several active pharmaceutical ingredients (APIs), contributing to the development of drugs targeting metabolic pathways. Its role in synthesizing PPARα agonists emphasizes its importance in treating metabolic disorders .

- Therapeutic Applications : Research indicates that derivatives of this compound can modulate biological pathways relevant to various diseases, including metabolic syndromes and diabetes .

Industry

- Materials Science : The compound is investigated for its potential use in producing biodegradable polymers. Its properties make it suitable for developing materials that are both environmentally friendly and functional .

Case Studies

- PPARα Agonist Synthesis :

-

Biocatalysis Research :

- Research involving enzyme-catalyzed reactions using this compound provided insights into enzyme mechanisms and specificity, contributing to the field of enzymology and biocatalysis.

- Polymer Development :

Wirkmechanismus

The mechanism of action of (S)-Butyl 2-hydroxybutanoate in biological systems involves its hydrolysis by esterases to produce (S)-2-hydroxybutanoic acid and butanol. The (S)-2-hydroxybutanoic acid can then enter metabolic pathways, such as the citric acid cycle, contributing to energy production. The molecular targets include esterases and other enzymes involved in ester metabolism.

Vergleich Mit ähnlichen Verbindungen

- Methyl (S)-2-hydroxybutanoate

- Ethyl (S)-2-hydroxybutanoate

- Propyl (S)-2-hydroxybutanoate

Comparison: (S)-Butyl 2-hydroxybutanoate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where intermediate solubility is required. Additionally, the (S)-stereochemistry ensures that it can be used in enantioselective synthesis and studies.

Biologische Aktivität

Overview

(S)-Butyl 2-hydroxybutanoate is an ester compound with the molecular formula C8H16O3. It exists as a racemic mixture, containing equal amounts of two enantiomers. This compound has garnered attention due to its potential biological activities and applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant research findings.

This compound undergoes several chemical reactions that are significant for its biological activity:

- Hydrolysis : In biological systems, this compound can be hydrolyzed by enzymes, leading to the formation of butanol and 2-hydroxybutanoic acid. This reaction may influence metabolic pathways within cells.

- Oxidation and Reduction : The compound can be oxidized to butyl 2-oxobutanoate or reduced to butyl 2-hydroxybutanol under appropriate conditions. These transformations are crucial for its role as an intermediate in organic synthesis.

The interaction with enzymes that catalyze these reactions indicates that this compound may play a role in metabolic processes, potentially affecting cellular functions.

Enzymatic Interactions

Research has shown that this compound can interact with various enzymes, impacting their activity. One study highlighted its involvement in pathways that utilize CoA-dependent transformations, suggesting a role in energy metabolism . The compound's ability to serve as a substrate for specific enzymes may facilitate its application in metabolic engineering and synthetic biology.

Study on Metabolic Pathways

In a notable study involving the degradation of tert-butyl ether compounds, researchers investigated the metabolic pathways of related compounds such as 2-hydroxyisobutyrate (2-HIBA). The findings revealed that specific bacterial strains could utilize these compounds as carbon sources, highlighting the potential for this compound in bioremediation applications .

| Compound | Metabolic Pathway | Organism | Key Findings |

|---|---|---|---|

| 2-HIBA | CoA-dependent transformation | Methylibium petroleiphilum | Growth on tert-butyl ether substrates was observed. |

| This compound | Hydrolysis and enzymatic interactions | Various bacterial strains | Potential substrate for metabolic engineering. |

Antimicrobial Activity Analysis

Another study evaluated the antibacterial properties of various hydroxybutanoates. While specific data on this compound was not available, related esters exhibited significant inhibition against common pathogens such as E. coli and S. aureus. This suggests that this compound may possess similar properties worth exploring further .

Eigenschaften

IUPAC Name |

butyl (2S)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFBWGUXPFAXRS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580889 | |

| Record name | Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132513-51-0 | |

| Record name | Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.